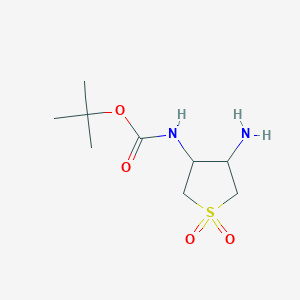
tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate,Mixtureofdiastereomers is a chemical compound with the molecular formula C9H18N2O4S. It is known for its unique structure, which includes a thiolane ring with an amino group and a carbamate group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate include:
- tert-butylN-(4-amino-1,1-dioxo-1lambda6-thian-3-yl)carbamate
- tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiophen-3-yl)carbamate
Uniqueness
The uniqueness of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate lies in its specific structure, which includes a thiolane ring with an amino group and a carbamate group. This structure imparts unique chemical properties and reactivity, making it valuable for various scientific research applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-amino-1,1-dioxothiolan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDORIZWDLLHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
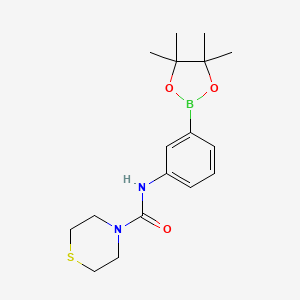
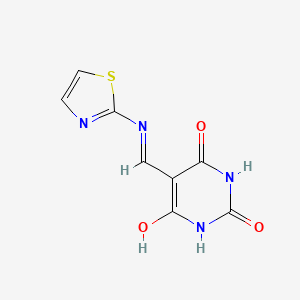
![3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2516198.png)
![2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516200.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516201.png)
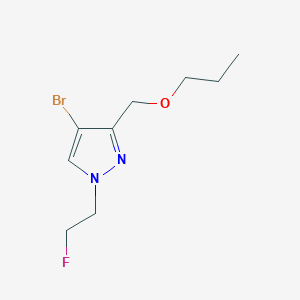
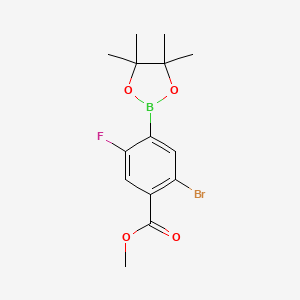
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2516207.png)
![Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2516208.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2516209.png)
![5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2516210.png)
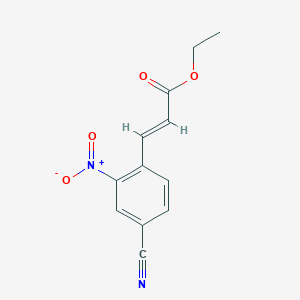
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2516214.png)
![2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2516215.png)
